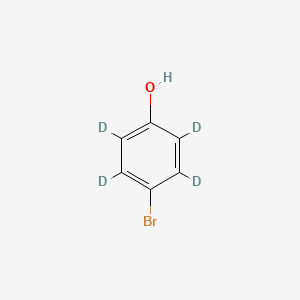

4-Bromophenol-2,3,5,6-D4

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFGOTFRPZRKDS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Bromophenol 2,3,5,6 D4

Regioselective Deuteration Techniques for Aromatic Systems

Achieving high regioselectivity is paramount in the synthesis of 4-Bromophenol-2,3,5,6-D4, ensuring that deuterium (B1214612) is incorporated only at the desired ortho and meta positions relative to the hydroxyl group. The electron-donating nature of the hydroxyl group activates the aromatic ring, making the ortho and para positions susceptible to electrophilic substitution. researchgate.netnih.gov

Acid-Catalyzed Deuterium Exchange Protocols for Phenolic Compounds

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a common method for deuterating aromatic compounds. nih.gov In this protocol, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or a superacid, is used in conjunction with a deuterium source like deuterium oxide (D₂O). nih.govrsc.org The mechanism involves the electrophilic attack of a deuteron (B1233211) (D⁺) on the electron-rich aromatic ring of 4-bromophenol (B116583). The hydroxyl group directs the deuteration primarily to the ortho and para positions. Since the para position is already occupied by a bromine atom, the exchange occurs at the two ortho positions (2 and 6). To achieve deuteration at the meta positions (3 and 5), harsher reaction conditions or more potent catalytic systems may be required. researchgate.net The efficiency of acid-catalyzed deuteration is influenced by the acidity of the catalyst and the reaction temperature. acs.orgrsc.org

Palladium-Catalyzed Deuterium Exchange Methods

Palladium-catalyzed methods offer an alternative route for deuteration, often with high functional group tolerance. researchgate.net These methods can be broadly categorized into two approaches: H/D exchange and dehalogenative deuteration.

In H/D exchange, a palladium catalyst, such as palladium on carbon (Pd/C), facilitates the exchange of hydrogen atoms on the aromatic ring with deuterium from a source like D₂O or D₂ gas. smolecule.comnih.gov The reaction conditions, including temperature and pressure, are optimized to promote the exchange at the desired positions.

Homogeneous palladium catalysis has emerged as a powerful tool for the deuteration of aryl halides. digitellinc.comacs.orgnih.gov This approach can be particularly useful for substrates that are sensitive to heterogeneous conditions. For instance, a palladium catalyst with a suitable ligand and a deuterium source can effectively deuterate aryl bromides. researchgate.net Some modern homogeneous systems have shown remarkable functional group compatibility, allowing for the deuteration of complex molecules. digitellinc.comacs.orgnih.gov

Novel Catalytic and Solvent-Free Approaches to Deuteration

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly deuteration methods. Novel catalytic systems, such as those based on nanostructured iron, have been developed for the selective deuteration of arenes, including phenols, using D₂O. nih.gov These catalysts can be air- and water-stable, simplifying the experimental setup. nih.gov

Solvent-free approaches are also gaining traction. These methods can reduce waste and simplify product purification. For example, solid-state deuteration or reactions under minimal solvent conditions can be achieved using specialized equipment. Additionally, electrochemical methods, where deuterium is generated from the electrolysis of heavy water, present a promising alternative for C-D bond formation under mild conditions. oaepublish.com

Table 1: Comparison of Deuteration Techniques for Phenolic Compounds

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Acid-Catalyzed Exchange | Strong deuterated acids (e.g., D₂SO₄) | D₂O | Directs deuteration to ortho/para positions; efficiency depends on acid strength. nih.gov |

| Palladium-Catalyzed Exchange | Pd/C, Homogeneous Pd complexes | D₂O, D₂ gas | High functional group tolerance; can be adapted for specific regioselectivity. researchgate.netdigitellinc.com |

| Novel Iron Catalysis | Nanostructured iron | D₂O | Scalable and uses an abundant metal; air- and water-stable catalyst. nih.gov |

| Electrochemical Methods | Electrocatalyst | D₂O | Mild reaction conditions; avoids expensive deuterium gas. oaepublish.com |

Precursor Synthesis (4-Bromophenol) and Purification Protocols

The starting material for the synthesis of 4-Bromophenol-2,3,5,6-D4 is 4-bromophenol. smolecule.com This precursor is typically synthesized by the electrophilic bromination of phenol (B47542). ketonepharma.com The reaction is often carried out in a solvent like carbon disulfide at low temperatures to favor the formation of the para-substituted product over the ortho isomer. prepchem.comchemicalbook.com The use of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) is common. ketonepharma.com

Purification of the crude 4-bromophenol is crucial to ensure the quality of the final deuterated product. Common purification techniques include:

Recrystallization: This method is used to obtain high-purity crystalline 4-bromophenol from a suitable solvent. ketonepharma.com

Distillation: Vacuum distillation is effective for purifying 4-bromophenol, especially on a larger scale. prepchem.com The fraction boiling at the correct temperature and pressure is collected to isolate the pure compound. prepchem.comchemicalbook.com

The purity of the 4-bromophenol precursor is typically assessed by measuring its melting point and using analytical techniques like NMR spectroscopy and chromatography. ketonepharma.com

Isotopic Purity Assessment and Enrichment Quantification in Synthetic Products

Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the synthesis of 4-Bromophenol-2,3,5,6-D4. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of hydrogen atoms at the 2, 3, 5, and 6 positions of the phenol ring. The disappearance of signals corresponding to these protons indicates successful deuteration. ²H NMR can be used to directly observe the deuterium nuclei and confirm their positions. nih.gov A combination of ¹H and ²H NMR can provide an accurate determination of isotopic abundance. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight of the deuterated compound and quantifying isotopic purity. nih.govrsc.org By comparing the mass of the deuterated product (C₆HBrD₄O) with its non-deuterated counterpart (C₆H₅BrO), the incorporation of four deuterium atoms can be confirmed. The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) can be used to calculate the isotopic enrichment. nih.govresearchgate.net

Table 2: Analytical Methods for Isotopic Purity Assessment

| Technique | Information Provided | Advantages |

|---|---|---|

| ¹H NMR | Confirms the absence of protons at specific sites. nih.gov | Provides structural information and site of deuteration. |

| ²H NMR | Directly detects deuterium atoms. nih.gov | Confirms the presence and location of deuterium. |

| HRMS | Determines accurate molecular weight and isotopic distribution. nih.govrsc.org | Highly sensitive and provides quantitative data on isotopic enrichment. nih.govresearchgate.net |

Challenges and Innovations in Achieving High Deuteration Efficiency

Several challenges can arise during the synthesis of highly deuterated compounds like 4-Bromophenol-2,3,5,6-D4. These include achieving complete deuteration at all desired positions, avoiding unwanted side reactions, and ensuring high isotopic purity. musechem.com

Challenges:

Incomplete Deuteration: Achieving >98% deuterium incorporation at all four positions can be difficult. Residual protons may remain, leading to a mixture of isotopologues.

Functional Group Intolerance: Some deuteration methods employ harsh conditions that may not be compatible with certain functional groups, although this is less of a concern for the relatively stable 4-bromophenol. digitellinc.comnih.gov

Cost of Deuterium Sources: Deuterium sources like D₂ gas and D₂O can be expensive, especially for large-scale synthesis. oaepublish.com

Innovations:

Advanced Catalytic Systems: The development of more active and selective catalysts, such as homogeneous palladium systems and novel iron catalysts, has improved deuteration efficiency and functional group tolerance. nih.govdigitellinc.com

Mechanistic Understanding: A deeper understanding of deuteration mechanisms allows for the rational design of reaction conditions to maximize deuterium incorporation and minimize side reactions.

Scalable Technologies: Innovations in scalable deuteration methods, including those using abundant metal catalysts, are making the production of deuterated compounds more feasible for industrial applications. nih.gov

Green Chemistry Approaches: The use of electrochemical methods and solvent-free conditions represents a move towards more sustainable and cost-effective deuteration processes. oaepublish.com

Advanced Spectroscopic and Chromatographic Characterization for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Isotopic Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of 4-Bromophenol-2,3,5,6-D4. It provides unequivocal confirmation of the compound's molecular weight and isotopic composition. The introduction of four deuterium (B1214612) atoms results in a significant mass shift of 4 Da compared to its non-deuterated counterpart, 4-bromophenol (B116583). This mass difference is readily detectable by HRMS, allowing for the clear distinction between the labeled and unlabeled compounds. smolecule.com

The isotopic purity of 4-Bromophenol-2,3,5,6-D4, often reported as greater than 98 atom % D, is validated by analyzing the isotopic ratio. This involves measuring the intensity of the M+4 peak (corresponding to the fully deuterated molecule) relative to the M+0 (non-deuterated) and intermediate (partially deuterated) signals.

Furthermore, HRMS is instrumental in elucidating the fragmentation pathways of 4-Bromophenol-2,3,5,6-D4. nih.gov By subjecting the molecule to collision-induced dissociation, a series of fragment ions are generated. The analysis of these fragments provides insights into the molecule's structure and the relative bond strengths. For instance, common fragmentation pathways for phenolic compounds involve the loss of the hydroxyl group or cleavage of the aromatic ring. mdpi.comscirp.org In the case of 4-Bromophenol-2,3,5,6-D4, the presence of deuterium atoms can influence these fragmentation patterns, providing additional layers of structural information.

Table 1: High-Resolution Mass Spectrometry Data for 4-Bromophenol and its Deuterated Analog

| Compound | Molecular Formula | Exact Mass ( g/mol ) | Key Fragmentation Ions (m/z) |

| 4-Bromophenol | C₆H₅BrO | 171.952378 | 172/174 (M/M+2), 93, 65 |

| 4-Bromophenol-2,3,5,6-D4 | C₆HBrD₄O | 177.03 | 176/178 (M/M+2), 97, 68 |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification and Electronic Structure Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Bromophenol-2,3,5,6-D4, providing definitive verification of deuterium incorporation at specific positions and offering insights into the electronic structure of the molecule.

Deuterium NMR (²H NMR) Applied to Aromatic Systems

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule. For 4-Bromophenol-2,3,5,6-D4, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms at the 2, 3, 5, and 6 positions of the aromatic ring. The chemical shifts of these signals are characteristic of deuterium atoms in an aromatic environment and can be used to confirm the success of the deuteration reaction. sfasu.edu Solid-state ²H NMR can also be employed to study the molecular dynamics of deuterated phenols, such as ring flips. sfasu.eduscispace.com

Carbon-13 NMR (¹³C NMR) Chemical Shift Perturbations Due to Deuteration

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In 4-Bromophenol-2,3,5,6-D4, the substitution of hydrogen with deuterium at the 2, 3, 5, and 6 positions leads to observable perturbations in the ¹³C NMR chemical shifts of the directly attached and adjacent carbon atoms. This phenomenon, known as the isotope effect, results in slight upfield shifts for the deuterated carbons (C2, C3, C5, C6) and smaller, secondary effects on the neighboring carbons (C1, C4). These shifts, though small, are measurable and serve as further confirmation of the deuteration pattern. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromophenol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 155.0 |

| C2/C6 | 132.8 |

| C3/C5 | 117.0 |

| C4 | 113.5 |

| Note: Predicted values are for the non-deuterated compound and serve as a reference. Actual values for the deuterated compound will show slight upfield shifts for C2, C3, C5, and C6. |

Proton NMR (¹H NMR) for Residual Proton Quantification and Exchange Studies

Proton NMR (¹H NMR) is crucial for assessing the isotopic purity of 4-Bromophenol-2,3,5,6-D4 by quantifying any residual protons. In a fully deuterated sample, the signals corresponding to the protons at the 2, 3, 5, and 6 positions should be absent or significantly diminished. The presence and integration of any remaining signals in these regions allow for the calculation of the percentage of deuteration. The ¹H NMR spectrum will still show a signal for the hydroxyl proton, the chemical shift of which can be sensitive to solvent and concentration. libretexts.org Additionally, ¹H NMR can be used to study proton exchange phenomena, such as the exchange of the hydroxyl proton with deuterium from a deuterated solvent (D₂O shake), which causes the disappearance of the OH peak. libretexts.org

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Isotopic Shifts

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. In the case of 4-Bromophenol-2,3,5,6-D4, the substitution of hydrogen with heavier deuterium atoms leads to significant and predictable shifts in the vibrational frequencies.

The most notable changes are observed in the C-H stretching and bending vibrations. aip.org The C-H stretching vibrations in the non-deuterated 4-bromophenol typically appear in the 3000-3100 cm⁻¹ region of the IR and Raman spectra. nist.gov In 4-Bromophenol-2,3,5,6-D4, these modes are replaced by C-D stretching vibrations, which occur at lower frequencies, generally in the 2200-2300 cm⁻¹ range, due to the increased mass of deuterium. ustc.edu.cn Similarly, C-H bending vibrations are shifted to lower wavenumbers upon deuteration. These isotopic shifts provide definitive evidence for the incorporation of deuterium into the aromatic ring. scribd.com The O-H stretching vibration, typically a broad band around 3200-3600 cm⁻¹, is also a prominent feature in the IR spectrum. libretexts.org

Table 3: Key Infrared Absorption Frequencies for Phenolic Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-deuterated) | Expected Frequency Range (cm⁻¹) (Deuterated) |

| O-H Stretch | 3200-3600 | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 | - |

| Aromatic C-D Stretch | - | 2200-2300 |

| C-O Stretch | 1200-1300 | 1200-1300 |

| C-Br Stretch | 500-600 | 500-600 |

Chromatographic Separation Techniques Coupled with Isotopic Detection for Purity and Trace Analysis in Research Matrices (e.g., GC-MS/MS, LC-MS/MS)

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for assessing the purity of 4-Bromophenol-2,3,5,6-D4 and for its quantification in complex research matrices.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful methods for the analysis of brominated phenols. nih.govchromatographyonline.com In these techniques, the sample is first separated based on its physicochemical properties by the chromatographic column. The separated components then enter the mass spectrometer for detection and quantification.

For 4-Bromophenol-2,3,5,6-D4, its chromatographic behavior is nearly identical to that of its non-deuterated analog. This co-elution is advantageous when it is used as an internal standard for the quantification of 4-bromophenol in environmental or biological samples. The mass spectrometer can easily distinguish between the deuterated standard and the native analyte due to the 4 Da mass difference. This allows for accurate and precise quantification, correcting for any variations in sample preparation or instrument response. smolecule.com These techniques are highly sensitive and selective, enabling the detection of trace amounts of 4-Bromophenol-2,3,5,6-D4 in various research matrices. nih.govmja.com.au

Application in Mechanistic Studies: Kinetic Isotope Effects and Reaction Pathway Elucidation

Primary and Secondary Kinetic Isotope Effects in Organic Reactions Involving 4-Bromophenol-D4

The kinetic isotope effect (KIE) is the ratio of the reaction rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.org These effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the reaction's rate-determining step.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. libretexts.org For reactions involving the breaking of a C-H/C-D bond on the aromatic ring of 4-bromophenol (B116583), a significant normal KIE (kH/kD > 1) is expected. libretexts.org This is because more energy is required to break the stronger C-D bond compared to the C-H bond. unam.mxlibretexts.org For instance, in an electrophilic aromatic substitution where the removal of H+ or D+ from the ring is the slow step, using 4-BP-D4 would result in a slower reaction rate compared to its non-deuterated counterpart.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly involved in bond-breaking or formation but is located near the reaction center. wikipedia.org These effects are typically much smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org SKIEs often arise from changes in hybridization at a nearby carbon atom. For example, a change from sp2 to sp3 hybridization at a carbon adjacent to a C-D bond can lead to an inverse isotope effect (kH/kD < 1). wikipedia.org In reactions involving the phenolic hydroxyl group or the bromine atom of 4-BP-D4, the deuterons on the ring are not directly cleaved, but their presence can still influence the reaction rate through these secondary effects, providing insight into the transition state structure.

Research on the reaction of various phenols with the stable 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical has revealed small deuterium (B1214612) KIEs, typically in the range of 1.3 to 3.3. nih.govresearchgate.netustc.edu.cn This suggests a "late" or "product-like" transition state for the hydrogen atom abstraction step. nih.govresearchgate.netustc.edu.cn Conversely, in the oxidative half-reaction catalyzed by the enzyme phenol (B47542) hydroxylase, deuterated phenol showed no significant kinetic isotope effect, indicating that C-H bond cleavage is not the rate-limiting step in that particular biological process. nih.gov

Deuterium Labeling for Tracing Reaction Mechanisms and Intermediate Formation

Beyond KIEs, 4-Bromophenol-D4 is extensively used as a stable isotope-labeled tracer to map the journey of molecules through complex reaction sequences or metabolic pathways. Because deuterium has a different mass than hydrogen, deuterated compounds can be easily distinguished from their non-deuterated analogs using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com This allows researchers to "follow the label" and identify the ultimate fate of the starting material, including the formation of transient intermediates and final products.

A prime example is in the study of drug metabolism. For instance, deuterated bromophenol has been used as a starting material to synthesize more complex deuterated molecules, such as [2′,3′,5′,6′-D4]naringenin. mdpi.com By administering this labeled compound, researchers can track its metabolism by human gut microbiota. mdpi.com The deuterium labels allow for the unambiguous identification of metabolites via RRLC-MS/MS, even in a complex biological matrix, helping to elucidate the metabolic fate of the parent compound. mdpi.com

Isotopic labeling is also crucial for mechanistic validation. In studies of hypoxia-selective antitumor agents, for example, reactions were carried out in deuterated solvents like D2O and methanol-d4. glaserchemgroup.com The goal was to see if a deuterium atom would be incorporated into the drug's metabolite, which would support a mechanism involving an atom-abstracting drug radical. glaserchemgroup.com The absence of deuterium incorporation in the final product provided strong evidence against that proposed pathway and supported an alternative mechanism involving the release of a hydroxyl radical. glaserchemgroup.com This demonstrates how deuterium labeling with compounds like 4-BP-D4 can be used to test specific mechanistic hypotheses and differentiate between possible reaction pathways. glaserchemgroup.com

Influence of Deuteration on Electron Transfer Processes and Radical Reactions

The replacement of hydrogen with deuterium can influence the rates of both electron transfer (ET) and radical reactions. Radical reactions often proceed via hydrogen atom transfer (HAT), a process that involves the breaking of a C-H bond. Due to the higher bond strength of C-D versus C-H, radical reactions involving HAT from a deuterated position on 4-BP-D4 would be expected to be slower. unam.mx Studies on the photolysis of 4-bromophenol have pointed to a radical-based mechanism, a process where deuterium substitution would be expected to have a kinetic effect. nih.gov

Deuteration also impacts electron transfer processes, which are fundamental to many chemical and biological reactions. The substitution of H2O with D2O in preparations of bacterial photosynthetic reaction centers was found to decrease the efficiency of electron transfer from the primary to the secondary quinone acceptor. nih.gov More directly, studies on contact ion pairs formed after an initial electron transfer event showed that increasing deuterium substitution on either the electron donor or acceptor led to an increase in the pair's fluorescence lifetime. unige.ch This indicates that the charge recombination, an ET process that returns the molecules to the ground state, is slowed by deuteration. unige.ch

Perhaps the most striking example comes from solid-state measurements of electron transport through the protein azurin (B1173135). arxiv.org While electron transport through the normal, protonated protein was found to be independent of temperature, the transport through deuterated azurin became temperature-dependent above 180 K. arxiv.org This resulted in a large KIE that reached a value of 9.1 at lower temperatures, a significant finding that suggests the transport mechanism is highly sensitive to nuclear motions and likely involves through-bond pathways involving the protein's amide groups. arxiv.org These studies collectively show that the subtle changes induced by deuteration in 4-BP-D4 can have a profound impact on the kinetics and mechanisms of both radical and electron transfer reactions.

Computational Chemistry Approaches to Predict and Interpret Isotopic Effects

Computational chemistry has become an indispensable tool for predicting and interpreting the isotopic effects observed in experiments with molecules like 4-BP-D4. Using methods such as Density Functional Theory (DFT), chemists can model molecules and their reactions with high accuracy. nih.govnih.gov These theoretical approaches allow for the calculation of molecular geometries, vibrational frequencies, and the zero-point energies (ZPEs) for both deuterated and non-deuterated species. ajchem-a.com The difference in ZPE between the C-H and C-D bonds is the primary origin of the KIE, and its accurate calculation is a key goal of computational studies. unam.mx

Computational models are frequently used in conjunction with experimental kinetic data to provide a deeper understanding of reaction mechanisms. For instance, in the study of the reaction between phenols and the DPPH radical, DFT calculations were used to determine the bond dissociation enthalpies (BDEs) of the phenolic O-H bond and to compute the structures of the transition states. nih.govresearchgate.netustc.edu.cn The good agreement between the experimental KIEs and the calculated transition state properties provided strong support for the proposed mechanism. nih.govresearchgate.net

Table of Mentioned Compounds

Environmental Transformation and Degradation Pathway Investigation Utilizing Deuterium Labeling

Photolytic Degradation Mechanisms of Deuterated Aromatic Compounds in Aquatic Environments

Photolysis, or degradation by light, is a significant abiotic degradation pathway for many aromatic contaminants in sunlit aquatic environments. Studies on halogenated phenols reveal that they undergo a range of photochemical reactions. For 4-bromophenol (B116583) (4-BP), direct photolysis in aqueous solutions has been shown to yield p-benzoquinone as the major primary product. researchgate.net Other identified intermediates include hydroquinone (B1673460) and catechol, suggesting a complex reaction mechanism. researchgate.net The process is believed to proceed through the formation of a carbene intermediate, 4-oxocyclohexa-2,5-dienylidene, following the loss of HBr from the excited molecule. In the presence of oxygen, this carbene reacts to form 1,4-benzoquinone.

The substitution of hydrogen with deuterium (B1214612) can influence the photoreactivity of a molecule through the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. Consequently, reactions where C-H bond cleavage is the rate-determining step will proceed more slowly for the deuterated compound.

Excited State Lifetime: Deuteration can alter the rates of non-radiative decay pathways from the excited singlet or triplet states, potentially increasing the lifetime of the excited state. This could provide a greater opportunity for the primary photochemical reaction (e.g., C-Br bond cleavage) to occur.

Intersystem Crossing: The rate of intersystem crossing (from a singlet to a triplet state) can be influenced by isotopic substitution, which in turn can affect the reaction pathway if the reaction proceeds from the triplet state.

Secondary KIEs: Even if C-D bonds are not broken, secondary kinetic isotope effects can arise from changes in hybridization at the carbon centers during the reaction, influencing the stability of intermediates and transition states.

Research on other complex molecules, such as proteins, has shown that deuteration of non-exchangeable hydrogens leads to measurable changes in stability and dynamics. nih.gov For instance, perdeuterated proteins often exhibit a decrease in thermal stability. nih.gov These findings suggest that while often considered a conservative tracer, deuterium substitution can subtly alter the physical and energetic properties of a molecule, which may lead to small but significant differences in photoreactivity and quantum yields compared to the non-labeled analogue.

Biotransformation Pathways in Environmental Microbiomes: Isotopic Tracing of Metabolites

Isotopic labeling is a cornerstone for studying the biotransformation of environmental pollutants. 4-Bromophenol-2,3,5,6-D4 serves as an ideal tracer to follow the metabolic fate of 4-bromophenol in complex microbial systems, allowing for the unambiguous identification of metabolites using mass spectrometry. smolecule.com

Studies have identified microorganisms capable of degrading 4-bromophenol. For instance, an aerobic bacterium, Ochrobactrum sp. HI1, isolated from soil near a bromophenol production plant, effectively degrades 4-BP. nih.gov By analyzing degradation intermediates, researchers proposed a ring hydroxylation pathway. nih.gov In this pathway, 4-BP is first oxidized to 4-bromocatechol, which is then further metabolized, with benzenetriol also detected as an intermediate. nih.govresearchgate.net Similarly, Pseudomonas sp. EN-4 has been shown to co-metabolize 4-BP, transforming it into catechol, which can then enter central metabolic pathways. researchgate.net

The use of deuterated 4-BP allows researchers to confirm that the detected metabolites originate from the contaminant and not from other sources in the growth medium.

| Degradation Pathway | Organism/Condition | Key Intermediates Detected | Source |

| Biotransformation | Ochrobactrum sp. HI1 | 4-Bromocatechol, Benzenetriol | nih.govresearchgate.net |

| Biotransformation | Pseudomonas sp. EN-4 | Catechol | researchgate.net |

| Direct Photolysis | Aqueous Solution | p-Benzoquinone, Hydroquinone, Catechol | researchgate.net |

During biotransformation, it is possible for deuterium atoms to exchange with hydrogen atoms from the aqueous environment, a process mediated by enzymes. However, C-D bonds on an aromatic ring are generally stable. Compound-specific isotope analysis (CSIA) is a technique used to measure the isotopic fractionation of elements (e.g., C, Br, H) during a reaction, which provides insight into the degradation mechanism.

In the degradation of 4-bromophenol by Ochrobactrum sp. HI1, CSIA revealed a normal carbon isotope effect (εC = -1.11 ± 0.09‰) but insignificant bromine and hydrogen isotope fractionation. nih.gov The lack of significant hydrogen isotope fractionation indicates that the cleavage of the C-H (or C-D) bond on the aromatic ring is not the initial, rate-limiting step of the enzymatic attack. nih.gov This supports the proposed mechanism of ring hydroxylation, where the initial enzymatic step is likely the addition of a hydroxyl group to the aromatic ring, a process that does not directly involve breaking the ring's C-H bonds. nih.gov This finding demonstrates the power of isotopic analysis in differentiating between potential reaction mechanisms, such as hydroxylation versus reductive debromination or photolysis, which would be expected to have different isotopic signatures. nih.gov

| Isotope | Fractionation (ε) | Degradation Pathway | Interpretation | Source |

| Carbon (¹³C/¹²C) | -1.11 ± 0.09‰ | Aerobic Biodegradation (Ochrobactrum sp. HI1) | Normal isotope effect, consistent with enzymatic ring attack. | nih.gov |

| Hydrogen (²H/¹H) | Insignificant | Aerobic Biodegradation (Ochrobactrum sp. HI1) | C-H bond cleavage is not the rate-limiting step. | nih.gov |

| Bromine (⁸¹Br/⁷⁹Br) | Insignificant | Aerobic Biodegradation (Ochrobactrum sp. HI1) | C-Br bond cleavage is not the initial rate-limiting step. | nih.gov |

Hydrolytic Stability and Isotopic Effects on Cleavage Reactions

Hydrolysis is the cleavage of a chemical bond by the addition of water. For 4-bromophenol, the C-Br bond on the aromatic ring is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The stability is due to the strength of the sp² carbon-halogen bond.

However, should conditions promote a hydrolytic cleavage reaction, the presence of deuterium on the aromatic ring could exert a secondary kinetic isotope effect. In a nucleophilic aromatic substitution reaction, the reaction proceeds through a high-energy intermediate (a Meisenheimer complex) where the attacked carbon atom changes its hybridization from sp² to sp³. This change in geometry and vibrational frequencies at the carbon centers adjacent to the reaction site (i.e., those bearing the deuterium) can lead to a small but measurable KIE, even though the C-D bonds themselves are not broken. This effect can provide mechanistic details about the transition state of the reaction. Studies on the hydrolysis of other compounds have demonstrated KIE values consistent with specific reaction mechanisms, such as an SN2 pathway. researchgate.net The stability of compounds in polymeric matrices has also been shown to be highly dependent on the local pH, which is influenced by the hydrolytic degradation of the polymer itself. nih.gov

Sorption and Desorption Dynamics: Mechanistic Implications of Deuterium Substitution on Interfacial Interactions

Sorption to soil, sediment, and dissolved organic matter is a critical process governing the transport and bioavailability of organic pollutants in the environment. The sorption of 4-bromophenol has been studied using materials like activated carbon, revealing that it adsorbs readily. researchgate.net The process can be described by various isotherm models, such as the Langmuir and Freundlich models, which provide information on the adsorption capacity and intensity. woodresearch.skscience.gov The mechanism of adsorption for phenols onto carbon surfaces is complex and can involve a combination of physisorption (e.g., van der Waals forces, hydrophobic interactions) and chemical interactions, such as π-π stacking with the graphitic structure of the carbon and hydrogen bonding with surface functional groups. researchgate.netscience.gov

Deuterium substitution in 4-Bromophenol-2,3,5,6-D4 can have subtle mechanistic implications for these interfacial interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to minor differences in:

Van der Waals Forces: Changes in bond length and polarizability can slightly alter the strength of London dispersion forces between the molecule and the sorbent surface.

Hydrophobicity: Deuteration can lead to small changes in a compound's hydrophobicity, which may affect its partitioning from water to an organic or mineral surface. nih.gov

Hydrogen Bonding: While the hydroxyl group's hydrogen is not substituted in 4-Bromophenol-2,3,5,6-D4, changes in the electronic properties of the aromatic ring due to deuterium substitution could indirectly influence the acidity of the phenolic proton and its ability to act as a hydrogen bond donor.

| Adsorbent | Isotherm Model Fit | Maximum Adsorption Capacity (q_m) | Key Findings | Source |

| Activated Carbon (from hornbeam wood) | Langmuir | ~1.6 mmol/g (for AC30K) | Adsorption decreases with increasing pH. | woodresearch.sk |

| Activated Carbon (from cashew nut shell) | Single-layer model | 488.2 mg/g (at 45 °C) | Physisorption process; adsorption energy calculated. | researchgate.net |

Analytical Applications As an Internal Standard in Environmental Monitoring and Research

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods for Quantifying 4-Bromophenol (B116583)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The use of 4-Bromophenol-2,3,5,6-D4 is fundamental to the development of robust IDMS methods for the quantification of 4-bromophenol, a compound of environmental interest due to its presence as a pollutant and a natural product in marine ecosystems. nih.govresearchgate.net

The principle of IDMS involves adding a known amount of the isotopically labeled standard, 4-Bromophenol-2,3,5,6-D4, to a sample before any extraction or cleanup procedures. acs.org This "spiked" sample is then processed. During analysis by mass spectrometry—typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—the instrument distinguishes between the native analyte (4-bromophenol) and the labeled standard based on their mass-to-charge ratio difference. The four deuterium (B1214612) atoms in 4-Bromophenol-2,3,5,6-D4 give it a molecular weight that is 4 Daltons higher than the native compound, enabling clear differentiation in the mass spectrometer.

Because the labeled and unlabeled compounds exhibit nearly identical chemical behavior during extraction, derivatization, and chromatographic separation, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the known amount of the added labeled standard, the initial concentration of the analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses and variations. mdpi.comresearchgate.net This approach is crucial for analyzing brominated phenols, which can be present at trace levels in environmental samples. rroij.com

Method Validation in Complex Environmental Matrices (e.g., water, soil, biota samples for research purposes)

The reliability of any analytical method hinges on rigorous validation, especially when dealing with complex environmental matrices like water, soil, and biological tissues (biota), which contain numerous interfering substances. researchgate.netcefas.co.uk Methods using 4-Bromophenol-2,3,5,6-D4 as an internal standard have been validated to demonstrate their suitability for environmental monitoring.

Validation typically assesses parameters such as selectivity, linearity, precision, accuracy (measured as recovery), and the limits of detection (LOD) and quantification (LOQ). europa.eu For instance, an improved GC/MS method for determining phenolic compounds in ambient particulate matter demonstrated excellent performance by using deuterated internal standards. acs.org The validation data for such methods often show high recovery rates and good precision. acs.orgnih.gov

Sample preparation is a critical step that is tailored to the specific matrix. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering compounds. researchgate.net For solid matrices like soil and sediment, ultrasonic extraction (USE) followed by a cleanup step is often employed. researchgate.net Biota samples, such as fish tissue or marine invertebrates, may require more extensive preparation, such as alkaline digestion or lipid removal, to isolate the target bromophenols before analysis. researchgate.netcefas.co.uk The use of 4-Bromophenol-2,3,5,6-D4 from the very beginning of these procedures is key to ensuring that the final calculated concentration is accurate, regardless of the complexity of the matrix. cefas.co.uk

| Parameter | Water Samples (e.g., Drinking Water) | Particulate Matter (PM) Samples | Biota/Sediment Samples |

|---|---|---|---|

| Extraction Method | Solid-Phase Extraction (SPE) researchgate.net | Solvent Extraction acs.org | Ultrasonic Extraction (USE), Alkaline Digestion researchgate.netcefas.co.uk |

| Recovery (%) | Typically >80% | 63-100% acs.orgnih.gov | Typically >80% researchgate.net |

| Precision (RSD %) | <15% | 2-6% acs.orgnih.gov | <15% |

| Limit of Quantification (LOQ) | ng/L range epa.gov | 0.07-0.45 ng/m³ acs.orgnih.gov | ng/g range researchgate.net |

Quantification of Environmental Contaminants Using 4-Bromophenol-2,3,5,6-D4 as a Labeled Standard

4-Bromophenol-2,3,5,6-D4 is primarily used as an internal standard for the quantification of its unlabeled analogue, 4-bromophenol. 4-bromophenol is monitored in the environment as it can be an indicator of pollution from brominated flame retardants or a byproduct of water disinfection processes. who.int It is also a naturally occurring compound in many marine organisms, contributing to their characteristic "sea-like" aroma. researchgate.net

Beyond its direct counterpart, 4-Bromophenol-2,3,5,6-D4 can also be used in broader analytical methods to quantify a range of other phenolic compounds or environmental contaminants where a perfectly matching labeled standard is unavailable. copernicus.orgcopernicus.org In such cases, it acts as a surrogate or procedural standard. While not ideal, its chemical similarity to other substituted phenols allows it to provide a better correction for sample preparation variability and matrix effects than a standard from a completely different chemical class. For instance, studies analyzing various chemicals in e-liquids have employed 4-bromophenol-d4 as a general internal standard to ensure consistency across analyses. copernicus.orgcopernicus.org

The application extends to monitoring a variety of brominated compounds in different environmental compartments. Research on the environmental fate of brominated flame retardants and their degradation products, many of which are phenolic, relies on these types of analytical methods for accurate quantification. rroij.com

Addressing Matrix Effects and Ion Suppression in Mass Spectrometry through Deuterated Internal Standards

One of the most significant challenges in quantitative analysis using LC-MS is the phenomenon of "matrix effects." chromatographyonline.commdpi.com These effects occur when co-eluting molecules from the sample matrix (e.g., salts, lipids, humic acids) interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.com This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantification. chromatographyonline.com

Deuterated internal standards like 4-Bromophenol-2,3,5,6-D4 are the gold standard for correcting these matrix effects. researchgate.netnih.gov Because the deuterated standard has virtually the same size, polarity, and retention time as the native analyte, it co-elutes from the chromatography column at the same time. Consequently, it enters the ion source under the same matrix conditions and experiences the same degree of ion suppression or enhancement as the target analyte. waters.comacs.org

The mass spectrometer measures the signal intensity of both the analyte and the internal standard. Since both signals are affected proportionally by the matrix, their ratio remains constant and accurate. This allows for reliable quantification even in "dirty" or complex samples where significant ion suppression might occur. mdpi.comwelch-us.com While significant isotopic effects can sometimes cause a slight shift in retention time for deuterated standards in reversed-phase liquid chromatography, this effect is often minimal for compounds like 4-bromophenol and does not detract from its effectiveness in compensating for matrix effects. nih.gov

| Scenario | Analyte Signal (4-Bromophenol) | Internal Standard Signal (4-Bromophenol-d4) | Analyte/IS Ratio | Quantitative Accuracy |

|---|---|---|---|---|

| Clean Sample (No Matrix Effect) | 100,000 (Relative Units) | 100,000 (Relative Units) | 1.0 | Accurate |

| Complex Sample (50% Ion Suppression) | 50,000 (Suppressed) | 50,000 (Suppressed) | 1.0 | Accurate (Corrected) |

| Complex Sample (No IS Used) | 50,000 (Suppressed) | N/A | N/A | Inaccurate (Result is 50% too low) |

Biological Fate and Biotransformation Studies in Non Human Biological Systems Mechanistic Focus

In Vitro Metabolic Stability and Metabolite Identification Using Deuterium (B1214612) Labeling

In vitro metabolic stability assays are crucial in early drug discovery and toxicology for predicting a compound's persistence in the body. if-pan.krakow.pl The use of 4-Bromophenol-2,3,5,6-D4 in these assays offers distinct advantages, primarily due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. ucl.ac.ukinformaticsjournals.co.in This can lead to enhanced metabolic stability compared to its non-deuterated counterpart. informaticsjournals.co.in

Deuterium labeling is an invaluable tool for metabolite identification in mass spectrometry (MS)-based metabolomics. doi.orgnih.gov In studies involving 4-Bromophenol-2,3,5,6-D4, the mass shift of 4 Da allows for the unambiguous differentiation of the parent compound and its metabolites from endogenous molecules in complex biological matrices like liver microsomes. Stable isotope labeling facilitates the determination of a metabolite's elemental composition and can help elucidate its structure by revealing which parts of the original molecule have been retained or modified. nih.govku.edu For instance, if a metabolite of 4-Bromophenol-2,3,5,6-D4 retains the D4-labeled ring, it confirms the modification occurred elsewhere on the molecule.

Table 1: Application of Deuterium Labeling in Metabolite Analysis

| Analytical Application | Mechanistic Insight Provided by 4-Bromophenol-2,3,5,6-D4 | Relevant Techniques |

|---|---|---|

| Metabolite Detection | Distinguishes drug-related material from endogenous matrix components through a unique mass signature. | LC-MS/MS |

| Structure Elucidation | Helps identify the molecular formula and substructures of metabolites by tracking the deuterium label in fragment ions. doi.orgnih.gov | High-Resolution Mass Spectrometry (HRMS) |

| Metabolic Pathway Tracing | Enables precise tracking of the parent compound through various biotransformation steps (e.g., oxidation, conjugation). | MS, NMR Spectroscopy |

| Metabolic Stability | Allows for quantification of the kinetic isotope effect on metabolic rates, indicating sites susceptible to metabolism. ucl.ac.ukinformaticsjournals.co.in | In Vitro Incubation Assays (microsomes, hepatocytes) |

Cytochrome P450-Mediated Oxidation and Deuterium-Induced Metabolic Shifts

Cytochrome P450 (CYP450) enzymes are a major family of monooxygenases responsible for the Phase I metabolism of a vast array of xenobiotics, including halogenated phenols. washington.edumdpi.com A primary metabolic pathway for aromatic compounds is hydroxylation, which for 4-bromophenol (B116583) would typically involve the formation of catechols or hydroquinones. washington.edunih.gov The accepted mechanism for P450-catalyzed aromatic hydroxylation often proceeds through a highly reactive arene oxide intermediate. washington.edu

The substitution of hydrogen with deuterium in 4-Bromophenol-2,3,5,6-D4 directly impacts this process. Because CYP450-mediated C-H bond cleavage is often a rate-limiting step, a significant deuterium isotope effect is expected. washington.eduacs.org This can manifest as a slower rate of oxidation at the deuterated positions. A fascinating consequence of this is "metabolic switching," where the enzymatic oxidation is redirected to an alternative, non-deuterated site on the molecule or to a different metabolic pathway altogether. plos.org For a molecule like 4-Bromophenol-2,3,5,6-D4, where all ring positions adjacent to the hydroxyl and bromo groups are deuterated, this could potentially slow aromatic hydroxylation significantly, making other pathways more prominent.

Glucuronidation and Sulfation Pathways of Deuterated Phenols

Following Phase I oxidation, or acting directly on the parent phenol (B47542), Phase II conjugation reactions serve to increase water solubility and facilitate excretion. For phenolic compounds, the most common pathways are glucuronidation and sulfation. cambridge.orgresearchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which conjugate glucuronic acid or a sulfonate group to the phenolic hydroxyl group. cambridge.orgdrughunter.com

Studies have demonstrated the synthesis of deuterated sulfated and glucuronidated metabolites for use as analytical standards, confirming that these pathways are relevant for deuterated compounds. hyphadiscovery.comhyphadiscovery.com The presence of deuterium on the aromatic ring of 4-bromophenol is not expected to directly inhibit the enzymatic action at the distal hydroxyl group. However, secondary deuterium isotope effects can subtly alter the acidity (pKa) of the phenolic proton, which could theoretically influence the rate of conjugation. acs.org Research indicates that deuteration tends to decrease the acidity of phenols, albeit by a small margin. acs.org The primary utility of using the D4-labeled compound in these studies remains the ability to accurately trace and quantify the formation of these specific conjugates in biological systems. hyphadiscovery.com

Interaction with Biological Macromolecules: Mechanistic Insights from Deuteration

The biological effects of xenobiotics are often mediated by their interaction with macromolecules such as proteins and enzymes. thermofisher.com Reactive metabolites are of particular concern, as they can form covalent adducts with proteins, leading to cellular dysfunction. The parent compound of 4-bromophenol, bromobenzene, is a model hepatotoxin whose toxicity is mediated by reactive metabolites, such as arene oxides, that bind to liver proteins. ku.edu

Using 4-Bromophenol-2,3,5,6-D4 can provide critical mechanistic insights into these interactions. By comparing the protein adduction profile of the deuterated versus the non-deuterated compound, researchers can determine the role of specific metabolic activation steps. For example, if deuteration significantly reduces the formation of protein adducts, it provides strong evidence that a CYP450-mediated oxidation of the aromatic ring (a step slowed by the KIE) is required to generate the reactive species. ku.edu Deuterated cross-linking reagents are also employed in proteomics to identify and characterize protein-protein interactions, illustrating the broader utility of deuterium labeling in studying the "interactome." thermofisher.com

Enzyme Kinetics and Deuterium Isotope Effects in Biochemical Reactions

The study of enzyme kinetics provides quantitative information about reaction rates and mechanisms. The kinetic isotope effect (KIE) is a powerful tool in these studies, defined as the ratio of the reaction rate of a compound with a light isotope (kH) to that with a heavy isotope (kD). researchgate.netresearchgate.net A primary KIE greater than 1 indicates that the C-H bond is being broken in the rate-determining step of the reaction. researchgate.net

In the context of 4-Bromophenol-2,3,5,6-D4 metabolism, measuring the KIE for its biotransformation by enzymes like CYP450s can elucidate the reaction mechanism. washington.edu For instance, a large KIE in a hydroxylation reaction supports a mechanism involving hydrogen atom abstraction. washington.edu Conversely, a KIE of ~1 would suggest that C-H bond cleavage is not the rate-limiting step, which might instead be, for example, product release from the enzyme. plos.org The magnitude of the KIE can vary depending on the specific CYP450 isoform and the reaction mechanism (e.g., hydrogen atom abstraction vs. single-electron transfer). plos.org These kinetic studies are fundamental to understanding how enzymes process substrates at a molecular level. researchgate.netnih.gov

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Enzymatic Reactions

| Observed KIE (kH/kD) | Interpretation | Implication for 4-Bromophenol-2,3,5,6-D4 Metabolism |

|---|---|---|

| ~ 1 | C-H bond cleavage is not the rate-determining step. | The rate may be limited by substrate binding, product release, or another step not involving the deuterated positions. plos.org |

| > 1 (e.g., 2-10) | Primary KIE; C-H bond cleavage is part of the rate-determining step. | Confirms the involvement of enzymes like CYP450 in breaking the C-D bond during oxidation. washington.edu |

| Slightly < 1 or > 1 | Secondary KIE; Deuterium is not at the site of bond cleavage but influences the reaction. | May indicate a change in hybridization (e.g., sp2 to sp3) at a deuterated carbon in the transition state. mdpi.com |

Future Directions and Emerging Research Avenues for Deuterated Bromophenols

Integration with Advanced Analytical Platforms (e.g., High-Resolution Ion Mobility Mass Spectrometry)

The analysis of deuterated compounds is significantly enhanced by advanced analytical techniques like high-resolution ion mobility-mass spectrometry (HRIM-MS). HRIM-MS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio, offering an extra dimension of separation. biorxiv.orgmtoz-biolabs.com This is particularly advantageous for distinguishing between isomeric and isobaric compounds, which are molecules with the same elemental composition but different structures or isotopic labeling patterns. biorxiv.org

For deuterated bromophenols, HRIM-MS can provide precise measurements of their collision cross-section (CCS), a parameter related to their three-dimensional structure. tofwerk.com This allows for the differentiation of 4-Bromophenol-2,3,5,6-D4 from its non-deuterated counterpart and other brominated phenols, even if they have similar masses. The high resolving power of modern HRIM-MS instruments is crucial for separating analytes with very small differences in their CCS values, often in the range of 1-2%. tofwerk.com The integration of HRIM with high-resolution mass spectrometry (HRMS) results in cleaner fragmentation spectra, which is essential for the structural elucidation and quantification of these labeled compounds in complex matrices. biorxiv.orgresearchgate.net

Table 1: Comparison of Analytical Techniques for Deuterated Compounds

| Technique | Principle of Separation | Key Advantage for Deuterated Compounds | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Mass-to-charge ratio | Accurate mass determination to confirm deuteration. | researchgate.net |

| High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS) | Ion mobility (size, shape, charge) and mass-to-charge ratio | Separation of isomers and isobars, providing structural information (CCS). | biorxiv.orgtofwerk.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and mass-to-charge ratio | Effective for volatile deuterated compounds. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Polarity and mass-to-charge ratio | Suitable for a wide range of non-volatile deuterated compounds. | researchgate.net |

Computational Modeling of Isotopic Effects and Reaction Landscapes

Computational chemistry plays a pivotal role in understanding the behavior of deuterated molecules like 4-Bromophenol-2,3,5,6-D4. Density functional theory (DFT) and other quantum chemical methods are used to model the potential energy surfaces of reactions involving these compounds. d-nb.infoajchem-a.com These models can predict the kinetic isotope effects (KIEs) that arise from the mass difference between hydrogen and deuterium (B1214612). faccts.de The origin of the KIE is related to the change in the zero-point energy (ZPE) of the system, which is affected by the lowering of vibrational frequencies upon deuteration. faccts.de

By calculating the free energy barriers for reactions with both the deuterated and non-deuterated forms of a molecule, researchers can gain mechanistic insights into chemical transformations. faccts.dersc.org For instance, computational studies can help to elucidate the mechanism of base-mediated deuteration of aromatic compounds by comparing the thermodynamic stability of different anionic intermediates. d-nb.inforsc.org These theoretical calculations are essential for interpreting experimental results and for designing new deuterated molecules with specific properties.

Table 2: Key Parameters in Computational Modeling of Isotopic Effects

| Parameter | Description | Significance in Deuterated Compound Studies | Reference |

|---|---|---|---|

| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. | Differences in ZPE between C-H and C-D bonds are a primary cause of kinetic isotope effects. | faccts.de |

| Vibrational Frequencies | The frequencies at which molecules vibrate. | Heavier isotopes like deuterium lead to lower vibrational frequencies. | ajchem-a.com |

| Potential Energy Surface | A mathematical representation of the energy of a molecule as a function of its geometry. | Isotopic substitution does not change the potential energy surface. | princeton.edu |

| Free Energy Barrier (ΔG‡) | The energy difference between the transition state and the reactants. | Used to calculate theoretical kinetic isotope effects. | faccts.de |

Expansion into Novel Environmental Remediation Strategies (Mechanism-based)

Deuterated compounds can serve as valuable tools in developing and understanding environmental remediation strategies. For instance, in the bioremediation of brominated phenols, microorganisms are used to break down these pollutants. nih.gov The mechanisms of these degradation pathways can be investigated using deuterated analogs like 4-Bromophenol-2,3,5,6-D4. By tracking the fate of the deuterium labels, researchers can elucidate the specific bond-breaking and bond-forming steps in the metabolic process.

For example, studies on the biodegradation of bromophenols have identified hydrolytic dehalogenases as key enzymes. nih.gov The use of deuterated substrates could help to determine if C-H (or C-D) bond cleavage is a rate-limiting step in the degradation pathway. Furthermore, the immobilization of microorganisms on materials like biochar has shown promise for enhancing the remediation of contaminated soil and water. oaepublish.com Deuterated tracers could be employed to study the mechanisms of pollutant removal in these systems, which can involve biosorption and biodegradation. oaepublish.com

Role in Isotopic Tracing for Source Apportionment Studies of Environmental Pollutants

Isotopic analysis is a powerful technique for tracing the sources of environmental pollutants. thermofisher.comisobarscience.com While this is often done using natural variations in stable isotopes of elements like lead, carbon, and nitrogen, intentionally labeled compounds like 4-Bromophenol-2,3,5,6-D4 can be used in controlled studies to track the fate and transport of specific pollutants. thermofisher.comnih.gov

In source apportionment studies, a known quantity of the deuterated compound can be introduced into a system, and its movement and transformation can be monitored over time. nih.gov This approach allows for the unambiguous identification of the labeled substance, even in the presence of a background of the non-deuterated form. The unique isotopic signature of 4-Bromophenol-2,3,5,6-D4 makes it an ideal tracer for studying the environmental pathways of brominated phenols, which can originate from various industrial and natural sources. lgcstandards.com By analyzing the isotopic ratios in environmental samples, scientists can differentiate between different pollution sources and better understand the processes affecting these contaminants. isobarscience.comifremer.fr

Potential for Deuterated Derivatives in Advanced Materials Research (Mechanistic Insights)

The substitution of hydrogen with deuterium can also have significant implications for the properties of advanced materials. The stronger C-D bond compared to the C-H bond can lead to enhanced stability of materials at the molecular level. rsc.org This "deuterium switching" strategy is being explored in various fields, including pharmaceuticals and materials science. rsc.orgucl.ac.uk

For bromophenol-containing polymers or other advanced materials, selective deuteration could be used to probe reaction mechanisms during synthesis or degradation. By observing the kinetic isotope effects, researchers can gain a deeper understanding of the underlying chemical processes. princeton.edud-nb.info This knowledge can then be used to design new materials with improved properties, such as enhanced thermal stability or resistance to chemical degradation. The use of deuterated compounds provides a powerful tool for gaining mechanistic insights that are crucial for the rational design of next-generation materials. d-nb.info

Q & A

Basic Research Questions

Q. How is 4-Bromophenol-2,3,5,6-D4 synthesized, and what analytical methods confirm its deuteration?

- Methodological Answer : Synthesis typically involves catalytic deuteration of 4-bromophenol using deuterium gas or deuterated solvents under controlled conditions. Characterization employs Nuclear Magnetic Resonance (NMR) to verify deuterium incorporation at positions 2,3,5,6, and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., molecular formula shifts from C₆H₅BrO to C₆D₄HBrO). Isotopic purity (>98 atom% D) is validated via isotopic ratio analysis .

Q. What are the primary applications of 4-Bromophenol-2,3,5,6-D4 in analytical chemistry?

- Methodological Answer : It serves as an internal standard in LC-MS/MS for quantifying non-deuterated 4-bromophenol in complex matrices (e.g., environmental or biological samples). Its near-identical chromatographic behavior minimizes matrix effects, while the 4 Da mass shift (due to D4 labeling) enables unambiguous detection .

Q. What storage conditions are required to maintain the stability of 4-Bromophenol-2,3,5,6-D4?

- Methodological Answer : Store in argon/vacuum-sealed vials at -20°C to prevent deuterium exchange with ambient moisture. Protect from light to avoid photodegradation, as bromophenol derivatives are sensitive to UV exposure .

Advanced Research Questions

Q. How can isotopic effects impact kinetic or metabolic studies using 4-Bromophenol-2,3,5,6-D4?

- Methodological Answer : Deuteration may introduce kinetic isotope effects (KIEs) , altering reaction rates (e.g., slower bond cleavage in deuterated positions). To mitigate bias:

- Use parallel experiments with non-deuterated analogs to quantify KIEs.

- In metabolic studies, validate tracer integrity by monitoring potential isotopic exchange in vivo via HRMS .

Q. How to validate isotopic purity and detect protium contamination in deuterated batches?

- Methodological Answer :

- HRMS : Measure the M+4 peak intensity relative to M+0 (non-deuterated) or M+1 (partially deuterated) signals. A purity of >98 atom% D typically requires <2% protium contamination.

- ¹H-NMR : Absence of proton signals at positions 2,3,5,6 confirms complete deuteration. Residual solvent peaks (e.g., DMSO-d6) must be accounted for .

Q. What experimental design considerations are critical when using 4-Bromophenol-2,3,5,6-D4 in environmental fate studies?

- Methodological Answer :

- Spike-and-recovery assays : Add known quantities to environmental samples (e.g., soil, water) and quantify recovery via LC-MS/MS to assess matrix interference.

- Degradation controls : Monitor deuterium loss under varying pH/temperature conditions to evaluate isotopic stability during long-term studies .

Q. How to optimize LC-MS/MS parameters for distinguishing 4-Bromophenol-2,3,5,6-D4 from its non-deuterated analog?

- Methodological Answer :

- Mass transitions : Use precursor ions at m/z 172 (non-deuterated) and m/z 176 (D4-labeled) with product ions specific to bromophenol fragmentation.

- Collision energy optimization : Adjust to maximize signal intensity while minimizing cross-talk between channels .

Data Contradictions and Resolution

- Isotopic Purity Claims : While suppliers often report >98 atom% D (e.g., ), independent validation via HRMS/NMR is essential to rule out batch-specific variability .

- Deuterium Exchange in Aqueous Media : highlights storage in anhydrous conditions, but studies in suggest controlled aqueous applications are feasible if exposure time is minimized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.